cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride
Description
cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride (CAS No. 1955531-55-1) is a bicyclic heterocyclic compound featuring a fused furo-pyrrolidine scaffold. Its molecular formula is C₆H₁₂ClNO, with a molecular weight of 149.62 g/mol .
Properties
IUPAC Name |
(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-8-6-4-7-3-5(1)6;/h5-7H,1-4H2;1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLYGZYYFLBLBI-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361220-22-5 | |
| Record name | rac-(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the hydrogenation of a furo-pyrrole precursor in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere . The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures and pressures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and catalyst concentration, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH) in an organic solvent like dichloromethane (CH2Cl2).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Ring Systems and Substituents
- Furo vs. Pyridine/Indole/Naphtho Systems : The target compound’s furo-pyrrolidine scaffold distinguishes it from pyrrolo[2,3-c]pyridine derivatives (e.g., 10a–c ), which incorporate pyridine instead of furan . This difference impacts electronic properties and hydrogen-bonding capabilities.
- Salt vs. Ester/Carboxylic Acid : Unlike the tert-butyl ester in or carboxylic acids in , the hydrochloride salt in the target compound enhances solubility in polar solvents, favoring its use in aqueous reactions.
Stereochemical and Crystallographic Features
Biological Activity
cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride is a heterocyclic compound characterized by its unique fused ring structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H12ClNO, with a molecular weight of approximately 149.62 g/mol. The compound features a cis-configuration , which influences its chemical reactivity and biological interactions compared to its trans-isomer.
| Property | Value |
|---|---|
| Molecular Formula | C6H12ClNO |
| Molecular Weight | 149.62 g/mol |
| IUPAC Name | (3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole; hydrochloride |
| CAS Number | 1993173-24-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound has potential as a lead candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Initial findings indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings on Anticancer Activity
A recent study evaluated the anticancer potential of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 µM |
| MCF-7 (Breast Cancer) | 10 µM |
| A549 (Lung Cancer) | 20 µM |
These findings highlight the compound's potential as an effective anticancer agent.
Comparison with Similar Compounds
This compound can be compared to structurally similar compounds to evaluate differences in biological activity:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Trans-Hexahydro-2H-furo[2,3-c]pyrrole | Furo-pyrrole derivative | Different physical properties due to trans configuration |
| Dihydrofuro[3,2-b]pyrrole | Related furo-pyrrole | Variations in biological activity compared to cis form |
The unique cis-configuration of this compound contributes to its distinct biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
